molecular formula C24H20N4O2S2 B2872918 N-(3-ACETYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892416-73-8

N-(3-ACETYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2872918
CAS No.: 892416-73-8
M. Wt: 460.57
InChI Key: OEFHTKCLSMVFIW-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine-thiazole core linked via a sulfanyl bridge to an acetylated phenyl group. This compound’s structural complexity arises from its fused pyridazine (a six-membered ring with two adjacent nitrogen atoms) and thiazole (a five-membered ring containing sulfur and nitrogen) moieties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-15-23(32-24(25-15)17-7-4-3-5-8-17)20-11-12-22(28-27-20)31-14-21(30)26-19-10-6-9-18(13-19)16(2)29/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFHTKCLSMVFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • An acetyphenyl group
  • A thiazole moiety
  • A pyridazine ring
  • A sulfanyl linkage

This structural diversity suggests multiple interaction points for biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide have been shown to inhibit various cancer cell lines through different mechanisms:

  • Cell Proliferation Inhibition : The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, related thiazole compounds have shown IC50 values ranging from 0.1 to 5 µM against leukemia and solid tumor cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival . Inhibition of this pathway leads to apoptosis in cancer cells.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies indicate that N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide may exhibit activity against various bacterial strains. The presence of the thiazole ring enhances its ability to penetrate bacterial membranes, leading to increased efficacy .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-acetyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-y)pyridazin-3-y]sulfanyl}acetamide can be influenced by modifications in its structure:

  • Thiazole Substituents : Variations in the substituents on the thiazole ring can enhance or diminish biological activity, indicating a strong SAR correlation.
Substituent TypeEffect on Activity
Methyl GroupIncreased potency against cancer cells
HalogenationImproved antimicrobial activity

Case Studies

  • In Vitro Studies : A study examining the effects of similar thiazole-pyridazine compounds on human leukemia cells showed significant growth inhibition at concentrations as low as 0.5 µM .
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth and improved survival rates compared to controls, suggesting potential for clinical application .

Comparison with Similar Compounds

Key Compounds for Comparison:

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3) Core structure: Sulfamoylphenyl group tethered to a tetrahydrofuran-derived sulfonamide. Functional groups: Acetamide, sulfonamide, and a lactone (2-oxotetrahydrofuran).

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (Compound 6y)

  • Core structure : Indole-acetamide hybrid with pyridine and chlorobenzoyl substituents.
  • Functional groups : Bulky tert-butylphenyl, chlorobenzoyl, and methoxy groups.
  • Key feature : The indole-pyrrole system enables π-π stacking and hydrophobic interactions.

Target Compound : N-(3-Acetylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

  • Core structure : Pyridazine-thiazole scaffold with sulfanyl-linked acetamide.
  • Functional groups : Acetylphenyl (electron-withdrawing), thiazole (aromatic heterocycle), and pyridazine (electron-deficient ring).
  • Key feature : The thiazole-pyridazine system may confer redox activity or metal-binding capacity.

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